4-(Mercaptomethyl)oxazolidine-2,5-dione
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Overview
Description
4-(Mercaptomethyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C4H5NO3S and a molecular weight of 147.15 g/mol . It is characterized by the presence of an oxazolidine ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. The compound also features a mercaptomethyl group (-CH2SH) attached to the oxazolidine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(mercaptomethyl)oxazolidine-2,5-dione can be achieved through various methods. One common approach involves the reaction of primary amines with α-ketoesters followed by a base-catalyzed cyclization reaction. This tandem phosphorus-mediated carboxylative condensation-cyclization reaction uses atmospheric carbon dioxide and readily available substrates under mild and transition-metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Mercaptomethyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercaptomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazolidine derivatives.
Substitution: Various substituted oxazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Mercaptomethyl)oxazolidine-2,5-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.
Mechanism of Action
The mechanism of action of 4-(mercaptomethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. The oxazolidine ring can interact with various enzymes and receptors, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Oxazolidine-2,4-dione: Another oxazolidine derivative with similar structural features but different reactivity and applications.
2,5-Oxazolidinedione: A compound with a similar oxazolidine ring but lacking the mercaptomethyl group, leading to different chemical properties and uses.
Uniqueness
4-(Mercaptomethyl)oxazolidine-2,5-dione is unique due to the presence of the mercaptomethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
4-(Mercaptomethyl)oxazolidine-2,5-dione is an organic compound notable for its five-membered ring structure containing nitrogen and oxygen atoms, along with a mercaptomethyl group. This compound is part of the oxazolidine family and has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial agent. The biological activity of this compound primarily revolves around its mechanism of action against bacterial pathogens, as well as its interactions with various biomolecules.
The primary biological activity of this compound is its antimicrobial properties . It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit , which disrupts the formation of the 70S initiation complex necessary for protein translation. This inhibition effectively halts bacterial growth and proliferation, making it a candidate for further development in treating bacterial infections.
Biological Activity Overview
- Antimicrobial Activity : Effective against a range of bacteria by inhibiting protein synthesis.
- Binding Affinity : Shows significant interaction with the peptidyl transferase center of the bacterial ribosome.
- Influence on Cellular Processes : Affects gene expression and cell signaling pathways.
Comparative Analysis with Related Compounds
The structural characteristics of this compound allow for comparisons with other oxazolidine derivatives. The following table highlights some related compounds and their unique features:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Methyloxazolidine-2,5-dione | Contains a methyl group instead of a mercaptomethyl group | Exhibits different biological activity |
3-(Aminomethyl)oxazolidine-2,5-dione | Features an amino group at position 3 | Potentially different reactivity and applications |
2-Oxazolidinone | Lacks a mercaptomethyl group | More commonly used in pharmaceutical applications |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibits significant antimicrobial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values indicated potent efficacy comparable to established antibiotics.
- Cellular Interaction Studies : Research has shown that this compound interacts with key enzymes involved in metabolic pathways. For instance, its binding to specific sites on enzymes can lead to either inhibition or activation, influencing metabolic processes within bacterial cells .
- Cytotoxicity Assays : Preliminary cytotoxicity assays suggested that while the compound is effective against bacteria, it exhibits low toxicity towards human cell lines, indicating a favorable therapeutic index .
Properties
CAS No. |
6050-68-6 |
---|---|
Molecular Formula |
C4H5NO3S |
Molecular Weight |
147.15 g/mol |
IUPAC Name |
4-(sulfanylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C4H5NO3S/c6-3-2(1-9)5-4(7)8-3/h2,9H,1H2,(H,5,7) |
InChI Key |
USAOVMCIRGPAQF-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(=O)OC(=O)N1)S |
Origin of Product |
United States |
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